N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4S/c27-21(16-11-31-22(25-16)15-4-2-1-3-5-15)26-19-9-20(24-12-23-19)28-10-14-6-7-17-18(8-14)30-13-29-17/h1-9,11-12H,10,13H2,(H,23,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKGQKMARLAPRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)C4=CSC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-phenyl-1,3-thiazole-4-carboxamide, primarily targets microtubules and their component protein, tubulin . Tubulin is a critical target for anticancer agents due to its role in cell division.
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction leads to mitotic blockade and cell apoptosis.
Biochemical Pathways
The compound affects the cell cycle pathway, specifically causing cell cycle arrest at the S phase. This disruption of the cell cycle leads to downstream effects such as the induction of apoptosis in cancer cells.
Result of Action
The compound exhibits potent anticancer activity against various cancer cell lines. It causes cell cycle arrest at the S phase and induces apoptosis in cancer cells. The compound has shown promising results, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cancer cell lines.
Biochemical Analysis
Biological Activity
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide, a compound with the CAS number 1396583-89-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 432.45 g/mol. Its structure incorporates a thiazole ring, which is known for various biological activities including anticancer properties.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The compound primarily targets microtubules and tubulin proteins, leading to disruption in microtubule assembly and subsequent cell cycle arrest at the S phase. This activity is crucial for inhibiting cancer cell proliferation.
- Cell Line Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects.
- Mechanism of Action : The compound induces apoptosis and inhibits cell migration, as evidenced by Western blot analyses showing upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors like Bcl-2 .
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Table 1: Summary of Anticancer Activity
Cell Line IC50 (μM) Mechanism of Action A431 1.5 Microtubule disruption, apoptosis A549 2.0 Cell cycle arrest at S phase H1299 1.8 Inhibition of migration
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects against various bacterial strains. Research indicates that derivatives with thiazole moieties possess significant antibacterial activity.
- Bacterial Strains Tested : The compound was evaluated against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition comparable to standard antibiotics such as ampicillin and streptomycin .
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Table 2: Antimicrobial Activity Results
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.05 μg/mL Escherichia coli 0.10 μg/mL
Case Studies
Several case studies have been conducted to further explore the biological activities of this compound:
- Study on Cancer Cell Lines : A study published in Frontiers in Chemistry evaluated a series of benzothiazole derivatives similar to our compound and found that modifications to the thiazole nucleus significantly enhanced anticancer activity . The findings suggest that structural variations can lead to improved efficacy against specific cancer types.
- Antimicrobial Efficacy : Another investigation focused on thiazole derivatives indicated that compounds with similar structures exhibited potent antibacterial properties without significant toxicity towards human liver cells (HepG2) . This supports the potential therapeutic applications of this compound in treating infections.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide:
- In Vitro Studies : The compound has shown potent cytotoxicity against various cancer cell lines, including breast and colon cancer cells. Its effectiveness is attributed to its ability to induce apoptosis in these cells .
- Cell Cycle Analysis : Research indicates that treatment with this compound results in significant cell cycle arrest, highlighting its potential as a chemotherapeutic agent .
Case Studies
Several studies have documented the effectiveness of this compound in preclinical settings:
Research Applications
The applications of this compound extend beyond anticancer activity:
- Drug Development : Its unique structure makes it a candidate for further modifications to enhance potency and selectivity against specific cancer types.
- Mechanistic Studies : The compound serves as a valuable tool for studying the role of microtubules in cancer biology and the effects of microtubule-targeting agents.
- Combination Therapies : Ongoing research explores its potential synergistic effects when combined with other chemotherapeutic agents.
Q & A
Q. Mitigation Strategies :
- Standardize assay protocols (e.g., ATP concentration in kinase assays) .
- Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic activity) .
What strategies are effective in modifying the thiazole and pyrimidine moieties to enhance target selectivity?
Advanced Research Question
Structure-Activity Relationship (SAR) Strategies :
- Thiazole Modifications :
- Pyrimidine Modifications :
Validation : Test analogs in competitive binding assays (e.g., Ki determinations) and selectivity panels (e.g., kinase profiling at 1 µM) .
How can researchers optimize the compound’s physicochemical properties for in vivo studies?
Advanced Research Question
Key Parameters :
- Lipophilicity (LogP) : Aim for 2–4 via substituent tuning (e.g., adding polar groups like -OMe on the benzo[d][1,3]dioxole) .
- Solubility : Use salt forms (e.g., hydrochloride) or co-solvents (PEG 400) to achieve >50 µg/mL in PBS .
- Metabolic Stability : Introduce deuterium at labile positions (e.g., methyl groups) or replace ester linkages with amides to reduce CYP450-mediated degradation .
In Silico Tools : Predict ADMET properties using QikProp or SwissADME, prioritizing compounds with high Caco-2 permeability and low hERG inhibition risk .
What analytical methods are recommended for detecting degradation products during stability studies?
Advanced Research Question
Methodology :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (3% H₂O₂) for 1–4 weeks .
- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in water/acetonitrile) to separate degradation products. Monitor [M+H]+ ions and fragment patterns .
- NMR : Identify hydrolyzed products (e.g., free benzoic acid from ester cleavage) via 1H NMR in DMSO-d6 .
Quantification : Calculate degradation rates using peak area ratios relative to the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
